2-Amino-2-(3,4-dichlorophenyl)propan-1-OL hcl
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Overview
Description
2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12Cl3NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a dichlorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride
- 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride
Uniqueness
2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 4 positions enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12Cl3NO |
---|---|
Molecular Weight |
256.6 g/mol |
IUPAC Name |
2-amino-2-(3,4-dichlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-3-7(10)8(11)4-6;/h2-4,13H,5,12H2,1H3;1H |
InChI Key |
VOSOVIGNFBOZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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